1-Cyclopentyl-2-(2-methylpropyl)benzene
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Overview
Description
1-Cyclopentyl-2-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a cyclopentyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2-(2-methylpropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with cyclopentyl chloride and 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-(2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cycloalkane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Cycloalkane derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
1-Cyclopentyl-2-(2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2-(2-methylpropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-2-(2-methylpropyl)benzene can be compared with other similar compounds such as:
Cyclopentylbenzene: Lacks the 2-methylpropyl group, resulting in different chemical and physical properties.
2-Methylpropylbenzene: Lacks the cyclopentyl group, leading to variations in reactivity and applications.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopentyl group, affecting its steric and electronic properties.
Properties
CAS No. |
65429-16-5 |
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Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-cyclopentyl-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C15H22/c1-12(2)11-14-9-5-6-10-15(14)13-7-3-4-8-13/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3 |
InChI Key |
DKYBDDAIEWAFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=C1C2CCCC2 |
Origin of Product |
United States |
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